molecular formula C9H10F2N2O B2370803 4-(Dimethylamino)-3,5-difluorobenzamide CAS No. 658072-18-5

4-(Dimethylamino)-3,5-difluorobenzamide

Cat. No.: B2370803
CAS No.: 658072-18-5
M. Wt: 200.189
InChI Key: LNBSEAKEFCZOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-3,5-difluorobenzamide is an organic compound that features a benzamide core substituted with dimethylamino and difluoro groups

Scientific Research Applications

4-(Dimethylamino)-3,5-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

In the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

DMAP is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed .

Future Directions

Stimuli-responsive and, in particular, temperature-responsive smart materials have recently gained much attention in a variety of applications . DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3,5-difluorobenzamide typically involves the reaction of 3,5-difluorobenzoic acid with dimethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows: [ \text{3,5-difluorobenzoic acid} + \text{dimethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or difluoro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or fluorobenzenes.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-Dimethylaminocinnamaldehyde: Used in biochemical assays and chromogenic methods.

    4-Dimethylaminobenzaldehyde: Employed in the Ehrlich reaction for detecting indoles.

Uniqueness: 4-(Dimethylamino)-3,5-difluorobenzamide stands out due to the presence of both dimethylamino and difluoro groups, which confer unique chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBSEAKEFCZOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.